molecular formula C15H18BNO6 B12632420 1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester CAS No. 953411-03-5

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester

Cat. No.: B12632420
CAS No.: 953411-03-5
M. Wt: 319.12 g/mol
InChI Key: WNDIMVXXLXLEPA-UHFFFAOYSA-N
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Description

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester (CAS: 953411-03-5) is a boronate-containing indole derivative with the molecular formula C₁₅H₁₈BNO₆ and a molecular weight of 295.13 g/mol . Structurally, it features:

  • A substituted indole core with a boronic acid (-B(OH)₂) group at position 2.
  • Two ester groups: a tert-butyl (1,1-dimethylethyl) ester at position 1 and a methyl ester at position 3.

This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its boronic acid moiety makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a key methodology in constructing biaryl structures for drug discovery . The tert-butyl and methyl ester groups enhance steric bulk and modulate solubility, which may influence its reactivity in catalytic systems.

Properties

IUPAC Name

[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-7-5-6-9(13(18)22-4)10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDIMVXXLXLEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723487
Record name [1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953411-03-5
Record name [1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that indole-based compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways .

Neuroprotective Effects
Indole derivatives have also been investigated for neuroprotective effects. A study highlighted the ability of certain indole compounds to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Properties
The antimicrobial activity of indole derivatives is well-documented. The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
1H-Indole-1,4-dicarboxylic acid derivatives serve as important building blocks in organic synthesis. Their unique structure allows for various modifications that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. For example, the boron atom in the compound facilitates cross-coupling reactions, which are essential in forming carbon-carbon bonds .

Synthesis of Heterocyclic Compounds
The compound can be utilized to synthesize other heterocyclic compounds through cyclization reactions. This is particularly valuable in creating new materials with tailored properties for specific applications .

Materials Science

Polymer Chemistry
In materials science, indole derivatives are being explored for their potential use in polymer chemistry. The incorporation of these compounds into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Nanomaterials Development
Recent studies have focused on using indole derivatives in the synthesis of nanomaterials. The unique electronic properties of indoles can contribute to the development of conductive polymers and nanocomposites with applications in electronics and energy storage devices .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Indole derivatives induced apoptosis in cancer cell lines.
Neuroprotective Effects Reduced oxidative stress and inflammation in neuronal cells.
Antimicrobial Properties Effective against multiple bacterial strains; potential for new antibiotics.
Organic Synthesis Useful as building blocks for complex organic molecules and heterocycles.
Polymer Chemistry Enhanced thermal stability and mechanical properties of polymers.
Nanomaterials Development Contributed to the creation of conductive polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the indole core can interact with hydrophobic pockets in proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester (953411-03-5) C₁₅H₁₈BNO₆ 295.13 Borono group at C2; tert-butyl and methyl esters at C1 and C4 Cross-coupling reactions, drug synthesis
1,4-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester (1919888-02-0) C₁₃H₂₃NO₄ 257.33 Piperidine ring; methyl group at C2; tert-butyl and methyl esters Chiral auxiliaries, peptide synthesis
1H-Indole-1-carboxylic acid, 2-borono-4-chloro-, 1-(1,1-dimethylethyl) ester (475102-11-5) C₁₃H₁₅BClNO₄ 295.53 Chlorine at C4; borono group at C2; tert-butyl ester at C1 Halogenation reactions, medicinal chemistry
Benzoic acid, 3-borono-5-nitro-, 1-(phenylmethyl) ester (380430-62-6) C₁₄H₁₂BNO₆ 301.07 Nitro and borono groups on benzene ring; benzyl ester Polymer synthesis, sensors

Key Comparative Analysis

Core Structure Differences

  • The indole derivatives (953411-03-5 and 475102-11-5) share a nitrogen-containing aromatic system, which confers rigidity and π-stacking capabilities. In contrast, the piperidine derivative (1919888-02-0) has a saturated six-membered ring, offering conformational flexibility for stereochemical applications .
  • The benzoic acid derivative (380430-62-6) replaces the indole with a nitro-substituted benzene ring, altering electronic properties and reactivity .

Functional Group Impact Borono Groups: Both 953411-03-5 and 475102-11-5 contain boronic acid moieties, enabling their use in cross-coupling reactions. Ester Groups: The tert-butyl ester in 953411-03-5 and 1919888-02-0 enhances steric protection of reactive sites, while the methyl ester in 953411-03-5 improves solubility in polar solvents compared to the benzyl ester in 380430-62-6 .

Applications

  • 953411-03-5 : Preferred for boron-mediated couplings in drug synthesis due to its balanced steric and electronic profile.
  • 1919888-02-0 : Used in asymmetric synthesis, leveraging its chiral piperidine core .
  • 475102-11-5 : Chlorine substitution makes it suitable for halogen-exchange reactions in medicinal chemistry .
  • 380430-62-6 : Nitro groups enhance its role in electrophilic aromatic substitution for polymer precursors .

Research Findings

  • A study on boronate esters highlighted that tert-butyl esters (as in 953411-03-5) exhibit greater thermal stability compared to methyl or benzyl esters, critical for high-temperature reactions .
  • The piperidine derivative (1919888-02-0) demonstrated superior enantioselectivity in peptide coupling reactions compared to non-chiral analogs .
  • Chlorinated indoles like 475102-11-5 showed enhanced binding affinity in kinase inhibition assays, attributed to halogen bonding .

Biological Activity

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester (CAS No. 953411-03-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H18BNO6
  • Molecular Weight: 319.12 g/mol
  • IUPAC Name: (1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
A54912.5Cell cycle arrest

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies showed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

1H-Indole-1,4-dicarboxylic acid derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways. Notably, they have shown promise as inhibitors of certain kinases involved in cancer progression. The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis.

Case Study 1: Anticancer Efficacy in Vivo

In a recent animal study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The results indicated a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors treated with the compound.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results showed that pretreatment with the compound significantly reduced neuronal cell death and improved cell viability under oxidative stress conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Boron Atom: The boron atom in the structure plays a critical role in binding interactions with biological macromolecules.
  • Indole Ring System: The indole moiety is known for its ability to modulate various biological pathways, including those involved in apoptosis and cell signaling.

Q & A

Q. Table 1: Comparison of Reaction Conditions

ParameterMethod A ()Method B ()
CatalystSodium acetatePd(OAc)₂
SolventAcetic acidToluene/Water
Yield~70%~85%
PurificationRecrystallizationColumn chromatography

Basic Question: What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., mean C–C bond length: 0.005 Å, R factor: 0.088) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl and methyl ester groups). Use deuterated DMSO for solubility .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and boronic acid (B-O, ~1350 cm⁻¹) groups .

Advanced Question: How can researchers resolve discrepancies in NMR data between synthesized batches?

Methodological Answer:
Contradictions in NMR signals may arise from impurities or solvent effects. Steps include:

Purity Assessment : Use HPLC (C18 column, methanol/water mobile phase) to detect byproducts .

Deuterated Solvent Screening : Test DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects on chemical shifts .

2D NMR (COSY, HSQC) : Map coupling patterns to distinguish regioisomers or tautomers .

Advanced Question: What strategies assess the compound’s stability under varying pH conditions?

Methodological Answer:
Design a stability study using:

  • Buffer Systems : Prepare pH 4.6 buffer (sodium acetate/1-octanesulfonate) to simulate acidic environments .
  • HPLC Monitoring : Track degradation products over time (e.g., ester hydrolysis at high pH) .
  • Mass Spectrometry : Identify breakdown products (e.g., loss of tert-butyl group via LC-MS) .

Q. Table 2: Stability Study Parameters

pHTemperatureSampling IntervalsKey Observations
4.625°C0, 24, 48 hoursStable (<5% degradation)
7.437°C0, 12, 24 hoursEster hydrolysis observed

Safety Question: What precautions are essential for handling this compound?

Methodological Answer:
Based on GHS classification (Acute Toxicity Category 4 for oral/dermal/inhalation routes):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .
  • First Aid :
    • Skin Contact : Wash with soap/water; seek medical advice for irritation .
    • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Waste Disposal : Neutralize boronic acid residues with aqueous NaOH before disposal .

Advanced Question: How can computational modeling aid in predicting reactivity of the borono group?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict boronic acid interactions with diols .
  • Molecular Dynamics : Simulate solvation effects in DMSO to guide solvent selection for reactions .

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